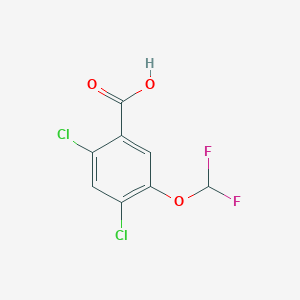

2,4-Dichloro-5-(difluoromethoxy)benzoic acid

Description

2,4-Dichloro-5-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by chlorine substituents at positions 2 and 4 and a difluoromethoxy group at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The difluoromethoxy group enhances electron-withdrawing properties, influencing both reactivity and biological interactions .

Properties

IUPAC Name |

2,4-dichloro-5-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-4-2-5(10)6(15-8(11)12)1-3(4)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYLDHQPBRBOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 3-chloro-4-fluoroaniline with diazonium salts, followed by chlorination, acetylation, and oxidation . The reaction conditions often involve the use of reagents such as ethanol, acetic anhydride, and hydrochloric acid, with the process being carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2,4-Dichloro-5-(difluoromethoxy)benzoic acid involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and yield, with stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chemical reactors and continuous flow systems helps in scaling up the production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Widely used as a herbicide in agriculture to control broadleaf weeds, contributing to increased crop yields and reduced competition from unwanted plants.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound disrupts various cellular processes, including protein synthesis, cell wall formation, and nutrient transport.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly dictates the compound’s electronic, steric, and functional properties. Key analogs include:

Key Findings :

- Electron-Withdrawing Effects : Difluoromethoxy and sulfamoyl groups increase acidity at the carboxylic acid moiety, enhancing ionic interactions in biological systems .

- Biological Target Specificity : Sulfamoyl derivatives (e.g., furosemide intermediates) target ion transport proteins, while difluoromethoxy variants are utilized in kinase inhibitors due to improved enzyme-binding selectivity .

Physicochemical and Market Considerations

- Solubility : Sulfamoyl derivatives exhibit higher aqueous solubility due to polar sulfonamide groups, whereas difluoromethoxy analogs are more lipophilic, favoring blood-brain barrier penetration in kinase inhibitors .

- Market Demand: Cyclopropylamino sulfonyl derivatives are commercially established in pharmaceuticals, with regional market analyses highlighting North America and Europe as key consumers . Difluoromethoxy variants remain in early-stage research but show promise in targeted therapies .

Contradictions and Challenges :

- While sulfamoyl derivatives dominate industrial production, their synthesis requires hazardous reagents (e.g., chlorosulfonic acid), necessitating stringent safety protocols . Difluoromethoxy variants, though safer to handle, face scalability hurdles .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)benzoic acid (DFMBA) is a compound that has attracted significant attention due to its potential biological activities. This article delves into its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

DFMBA has the molecular formula C10H8Cl2F2O3. Its structure features electron-withdrawing groups such as chlorine and difluoromethoxy, which enhance its lipophilicity and metabolic stability. These characteristics are crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that DFMBA exhibits antimicrobial properties , particularly against resistant bacterial strains. The mechanism of action may involve:

- Disruption of bacterial cell wall synthesis.

- Interference with essential metabolic pathways in bacteria.

A study highlighted that DFMBA could inhibit the growth of specific bacterial strains, suggesting its potential application in treating infections caused by resistant pathogens.

Anti-inflammatory Properties

DFMBA has also been investigated for its anti-inflammatory effects . It appears to modulate the production of inflammatory cytokines, which are critical in chronic inflammation. Key findings include:

- Reduction in pro-inflammatory mediators such as TNF-α and IL-6 in vitro.

- Potential to alleviate conditions associated with chronic inflammation .

The biological activity of DFMBA is believed to be mediated through its interactions with specific enzymes and receptors. The presence of electron-withdrawing groups enhances binding affinity to target proteins, influencing various biochemical pathways. This includes modulation of inflammatory processes and interference with microbial metabolism.

Study 1: Antimicrobial Efficacy

In a controlled study, DFMBA demonstrated a significant reduction in bacterial counts in infected tissue samples. The results indicated a higher efficacy against Gram-positive bacteria compared to Gram-negative strains. This suggests that DFMBA could be a candidate for developing new antimicrobial agents targeting resistant infections.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of DFMBA in a rat model of lung inflammation. Results showed that treatment with DFMBA led to:

- Decreased levels of inflammatory cytokines in bronchoalveolar lavage fluid.

- Reduced histological signs of lung inflammation and fibrosis.

These findings support the potential use of DFMBA in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| DFMBA | Yes | Yes | Enzyme inhibition, cytokine modulation |

| Ethyl 2,4-dichlorobenzoate | Moderate | No | Cell wall synthesis disruption |

| 3-Chloro-4-methoxybenzoic acid | Low | Moderate | Proteasome activation |

This table illustrates how DFMBA compares with similar compounds in terms of biological activities and mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.